D-Arginine methyl ester hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Arginine methyl ester hydrochloride is a derivative of the amino acid arginine . It is a white to off-white powder . It is used in various fields due to its excellent surface properties and considerable antimicrobial activity .

Synthesis Analysis

The synthesis of this compound involves the condensation of an acid chloride, preferably a fatty acid with a number of carbon atoms between 8 and 14, with esterified amino acids, preferably basic-type amino acids, like L-Lysine and L-arginine . The method comprises a first step in which the esterification of the amino acid with an alcohol is performed and a second step for the condensation with a chloride of fatty acid, using Schotten Baumann conditions .Molecular Structure Analysis

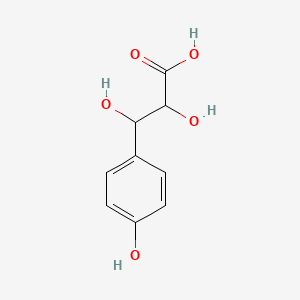

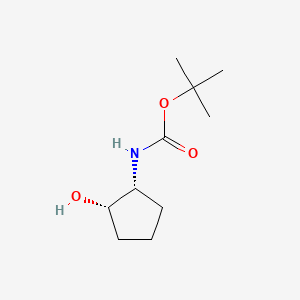

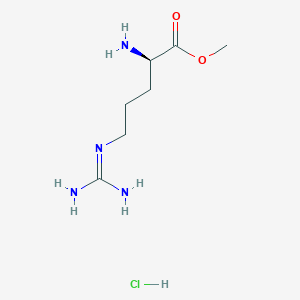

The molecular formula of this compound is C7H16N4O2·2HCl . The IUPAC name is methyl (2R)-2-amino-5- { [imino (2-oxido-2-oxohydrazino)methyl]amino}pentanoate hydrochloride .Chemical Reactions Analysis

This compound can be used in the transformation of Nα-Cocoyl-L-Arginine ethyl ester, DL-Pyroglutamic acid salt as an inactivator . It can also be used in the preparation of Nα-lauroyl arginine methyl ester Hydrochloride (LAM), in gel emulsions of the system water/C14E4/decane .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 261.15 . It is hygroscopic and should be stored under inert gas .Applications De Recherche Scientifique

Enzyme Kinetics : D-Arginine methyl ester has been used to study the kinetics of enzyme-catalyzed hydrolysis. Goto (1980) investigated the hydrolysis of dansyl-D-arginine methyl ester (D-DAME) by trypsin and found that the enzyme-substrate complex undergoes significant conformational changes, indicating the complexity of the hydrolysis mechanism (Goto, 1980).

Free Radical Scavenging : Rehman et al. (1997) studied the scavenging properties of various arginine derivatives, including D-Arginine, on hydroxyl radicals. Their findings suggest that D-Arginine can act as an effective scavenger of these reactive species (Rehman, Whiteman, & Halliwell, 1997).

Pharmacological Effects : Giraldelo et al. (1994) explored the effects of D-Arginine on rat paw edema and found that it had no significant impact on the oedematogenic responses induced by certain agents, suggesting its limited role in these specific inflammatory processes (Giraldelo et al., 1994).

Surfactant Properties : Shahzadi et al. (2019) synthesized arginine-based cationic surfactants and evaluated their biodegradability and cytotoxicity. Their work highlights the potential use of arginine esters as alternative surfactants in drug formulation, particularly in hydrophobic ion pairing with hydrophilic drugs (Shahzadi et al., 2019).

Role in Learning and Memory : Yamada et al. (1995) investigated the effects of NG-nitro-L-arginine methyl ester, a related compound, on learning and memory in rats, providing insights into the broader implications of arginine derivatives in neurological processes (Yamada et al., 1995).

Safety and Hazards

Propriétés

IUPAC Name |

methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVHMRBXIJTLBM-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)